molecular formula C6H11N5 B15072255 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine

1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine

Cat. No.: B15072255
M. Wt: 153.19 g/mol
InChI Key: QTASQVUUUSBBEA-UHFFFAOYSA-N
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Description

1-Methyl-2,3,6,7-tetrahydro-1H-purin-6-amine, also known as 1-methyladenine, is a methylated purine derivative with the molecular formula C₆H₇N₅ and an average molecular weight of 161.16 g/mol. Structurally, it features a methyl group at the 1-position of the purine ring and partial saturation (tetrahydro modification) in the bicyclic system. Its synthesis typically involves alkylation of adenine precursors or reductive amination strategies .

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

1-methyl-2,3,6,7-tetrahydropurin-6-amine

InChI

InChI=1S/C6H11N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2,5,10H,3,7H2,1H3,(H,8,9)

InChI Key

QTASQVUUUSBBEA-UHFFFAOYSA-N

Canonical SMILES

CN1CNC2=C(C1N)NC=N2

Origin of Product

United States

Preparation Methods

Direct N6-Methylation of Adenine

The most straightforward route to 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine involves the direct methylation of adenine or its derivatives. This method typically employs methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., sodium hydride or potassium carbonate) to facilitate nucleophilic substitution at the N6 position.

Reaction Conditions :

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature : 60–80°C under inert atmosphere.
  • Yield : 60–75%, depending on stoichiometry and reaction time.

Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the lone pair on the adenine’s N6 nitrogen attacks the electrophilic methyl group. Steric hindrance from the purine ring necessitates prolonged reaction times to achieve complete methylation.

Purification :
Crude products are purified via column chromatography (silica gel, eluent: chloroform/methanol 9:1) or recrystallization from ethanol/water mixtures.

Reductive Amination of Purine Precursors

Synthesis via 8-Bromo Intermediate

A two-step approach involving bromination followed by reductive amination is widely used. Source details the bromination of 3-methylxanthine (Equation 1):

$$
\text{3-Methylxanthine} + \text{Br}_2 \xrightarrow{\text{AcOH, NaOAc}} \text{8-Bromo-3-methylxanthine} \quad \text{(Yield: 90%)}
$$

The 8-bromo intermediate is then subjected to amination with methylamine (CH₃NH₂) under catalytic hydrogenation (H₂, Pd/C) to yield the target compound.

Optimization Notes :

  • Catalyst Loading : 10% Pd/C achieves full conversion within 12 hours.
  • Side Reactions : Over-reduction of the purine ring is mitigated by controlling H₂ pressure (1–2 atm).

Cyclization of Tetrahydroimidazole Derivatives

Ring-Closure Strategies

Constructing the purine core from smaller fragments offers modularity. A representative protocol from involves condensing 4,5-dihydroimidazole derivatives with urea or thiourea under acidic conditions (Equation 2):

$$
\text{4,5-Dihydroimidazole} + \text{NH}2\text{CONH}2 \xrightarrow{\text{HCl, Δ}} \text{Purine Intermediate} \quad \text{(Yield: 45–55%)}
$$

Subsequent methylation at N6 is achieved using methyl triflate (CF₃SO₃CH₃), a stronger methylating agent, in dichloromethane at 0°C.

Challenges :

  • Regioselectivity: Competing methylation at N3 or N7 necessitates low temperatures.
  • By-Products : Trimethylated derivatives are minimized by stoichiometric control.

Catalytic Hydrogenation of Unsaturated Precursors

Reduction of 1,3,6,7-Tetrahydro-Purine

Starting from 1,3,6,7-tetrahydro-purine-6-amine, catalytic hydrogenation (H₂, Raney Ni) selectively reduces the C2–N3 double bond to yield the saturated tetrahydro derivative.

Conditions :

  • Pressure : 50 psi H₂.
  • Solvent : Methanol/ammonia (9:1).
  • Yield : 80–85%.

Analytical Validation :
Post-reduction, the product is characterized via ¹H NMR (δ 3.31 ppm, singlet for N-CH₃) and LC-MS (m/z 149.1533 [M+H]⁺).

Comparative Analysis of Synthetic Routes

Method Yield Complexity Cost Purity
Direct Methylation 60–75% Low $ 95%
Reductive Amination 70–80% Moderate $$ 98%
Cyclization 45–55% High $$$ 90%
Catalytic Hydrogenation 80–85% Moderate $$ 97%

Key Observations :

  • Direct Methylation is cost-effective but suffers from moderate yields due to competing side reactions.
  • Catalytic Hydrogenation offers superior yields and purity, making it preferable for industrial-scale synthesis.

Mechanistic Considerations and Side Reactions

Competing Pathways in Methylation

The use of aggressive methylating agents like methyl triflate can lead to over-alkylation at N3 or N7. Steric shielding via bulky protecting groups (e.g., tert-butoxycarbonyl) on adjacent nitrogens improves N6 selectivity.

Ring-Opening During Cyclization

Acidic conditions in cyclization reactions risk hydrolyzing the imidazole ring. Buffering the reaction at pH 4–5 with sodium acetate mitigates this issue.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance reaction control. For example, mixing adenine and methyl iodide in a microreactor (residence time: 10 min) at 100°C achieves 85% conversion with minimal by-products.

Green Chemistry Approaches

Solvent-free methylation using ball milling (adenine + CH₃I, K₂CO₃, 30 Hz, 2 h) yields 70% product, reducing waste generation.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-purine derivatives, while substitution reactions can produce a variety of alkylated or acylated purine compounds.

Scientific Research Applications

1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The compound’s effects are mediated through its binding to purine-binding sites, influencing cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine (Triacanthine)

  • Substituent : Isopentenyl group at position 3.
  • Molecular Formula : C₁₀H₁₃N₅.
  • Molecular Weight : 203.25 g/mol.
  • Properties : Exhibits cytokinin-like activity, promoting plant cell division. The lipophilic isopentenyl group enhances membrane permeability, distinguishing it from 1-methyladenine .

9-Phenyl-9H-purin-6-amine

  • Substituent : Phenyl group at position 7.
  • Molecular Formula : C₁₁H₉N₅.
  • Molecular Weight : 211.22 g/mol.
  • Synthesized via imidazole-4-carbonitrile intermediates .

6-(γ,γ-Dimethylallylamino)purine (2-iP)

  • Substituent: Dimethylallylamino group at position 6.
  • Molecular Formula : C₁₀H₁₄N₆.
  • Molecular Weight : 218.26 g/mol.
  • Properties : A synthetic cytokinin used in plant tissue culture. The 6-substitution is critical for hormonal activity, contrasting with 1-methyladenine’s methylation at N1 .

2-Iodo-9H-purin-6-amine (2-Iodoadenine)

  • Substituent : Iodo group at position 2.
  • Molecular Formula : C₅H₄IN₅.
  • Molecular Weight : 237.02 g/mol.
  • Properties : Electronegative iodine alters electronic distribution, increasing stability against enzymatic degradation compared to methylated analogs .

2-(3-Methylbutyl)-1H-purin-6-amine

  • Substituent : Branched alkyl chain at position 2.
  • Molecular Formula : C₁₀H₁₅N₅.
  • Molecular Weight : 205.26 g/mol.

Data Table: Structural and Molecular Properties

Compound Name Substituent Position Substituent Group Molecular Formula Molecular Weight (g/mol) Notable Properties
1-Methyl-2,3,6,7-tetrahydro-1H-purin-6-amine 1 Methyl C₆H₇N₅ 161.16 Compact methyl group; potential enzyme modulation
3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine 3 Isopentenyl C₁₀H₁₃N₅ 203.25 Cytokinin activity; plant growth regulation
9-Phenyl-9H-purin-6-amine 9 Phenyl C₁₁H₉N₅ 211.22 Steric bulk hinders receptor binding
6-(γ,γ-Dimethylallylamino)purine 6 Dimethylallylamino C₁₀H₁₄N₆ 218.26 Synthetic cytokinin; hormonal signaling
2-Iodo-9H-purin-6-amine 2 Iodo C₅H₄IN₅ 237.02 Electronegative effects enhance stability
2-(3-Methylbutyl)-1H-purin-6-amine 2 3-Methylbutyl C₁₀H₁₅N₅ 205.26 Increased lipophilicity

Research Findings

  • Synthetic Methods : Alkylation and azide-alkyne cycloaddition () are common strategies for purine derivatives. 1-Methyladenine can be synthesized via analogous alkylation of adenine .
  • Biological Relevance : Substitution at position 6 (e.g., 2-iP) correlates with cytokinin activity, whereas 1-methylation may confer resistance to metabolic degradation, extending bioavailability .
  • Structural Insights : X-ray crystallography (using SHELX software, ) reveals that methyl groups at position 1 cause minimal steric interference, enabling tighter binding in enzymatic pockets compared to bulkier substituents .

Biological Activity

1-Methyl-2,3,6,7-tetrahydro-1H-purin-6-amine, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

The synthesis of this compound typically involves the methylation of purine derivatives. One common method includes the reaction of 6-chloropurine with methylating agents under specific conditions to yield the desired compound .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro assays revealed that certain derivatives showed high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. The half-maximal inhibitory concentration (IC50) values were notably low, indicating potent activity .
CompoundCell LineIC50 (µM)
1d4T1<30
1bCOLO201<20
1cJurkat<25

This selectivity towards cancer cells suggests a promising therapeutic potential while minimizing effects on normal cells .

Antiviral Activity

The compound has also shown antiviral properties. Specifically, it exhibited activity against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. The mechanism appears to involve interference with viral replication pathways .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes and receptors involved in cancer progression and viral replication:

  • Adenosine Receptor Modulation : The compound acts as an antagonist at adenosine receptors (A1 and A2A), which are implicated in tumor growth and immune evasion .
  • Phosphodiesterase Inhibition : It has been identified as a phosphodiesterase inhibitor, which may contribute to its antitumor and antiviral effects by increasing intracellular cyclic nucleotide levels .

Study on Cytotoxicity

In a controlled study involving multiple cancer cell lines (A549, SK-BR-3), derivatives of the compound were tested using the MTT assay. Results indicated that certain compounds exhibited selective cytotoxicity towards cancer cells compared to normal fibroblasts:

CompoundCell LineCytotoxicity (%)
1dA54975
1bSK-BR-360
ControlWI-38<10

These findings underscore the potential of these derivatives as selective anticancer agents .

Antiviral Efficacy

A separate study assessed the antiviral efficacy of the compound against HSV-1. The results indicated that certain derivatives significantly reduced viral titers in infected cell cultures:

CompoundViral Titer Reduction (%)
1d90
Control<10

This highlights the dual functionality of the compound as both an anticancer and antiviral agent .

Q & A

Q. What are the critical safety considerations for disposing of waste containing this compound?

  • Methodological Answer : Neutralize acidic/basic residues before disposal. Incinerate halogen-free waste at >1000°C to ensure complete degradation. Follow local regulations for hazardous organic waste, documented in SDS Section 13 .

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